![molecular formula C26H28O2Si B12554603 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- CAS No. 185750-31-6](/img/structure/B12554603.png)
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- is a heterocyclic organic compound It features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms The compound is notable for its tetrahydro structure, indicating that it is fully saturated, and for the presence of a triphenylsilyl group, which is a silicon atom bonded to three phenyl groups
Preparation Methods
The synthesis of 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxa-6π-electrocyclization of dienones, which involves the formation of the pyran ring through an electrocyclic reaction . This reaction often requires specific catalysts and conditions to proceed efficiently. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The presence of the triphenylsilyl group allows for substitution reactions, where the silicon atom can be replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between different molecules.
Industry: Used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]- include:
Tetrahydro-6,6-dimethyl-2H-pyran-2-one: Similar structure but lacks the triphenylsilyl group.
Tetrahydro-5,6-dimethyl-2H-pyran-2-one: Another similar compound with slight variations in the methyl group positions.
Tetrahydro-2H-pyran-2-one: A simpler version without the dimethyl and triphenylsilyl groups
Properties
CAS No. |
185750-31-6 |
|---|---|
Molecular Formula |
C26H28O2Si |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
5,5-dimethyl-6-(triphenylsilylmethyl)oxan-2-one |
InChI |
InChI=1S/C26H28O2Si/c1-26(2)19-18-25(27)28-24(26)20-29(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,24H,18-20H2,1-2H3 |
InChI Key |
MOUTZQUKAAWRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)OC1C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)

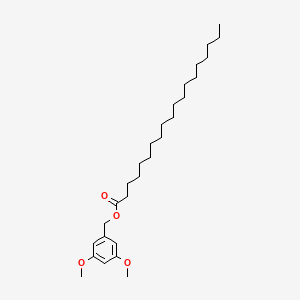
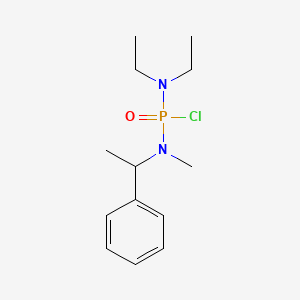
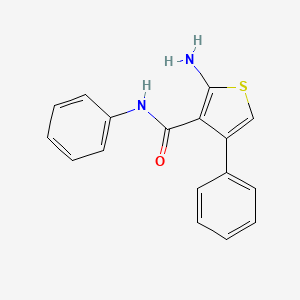
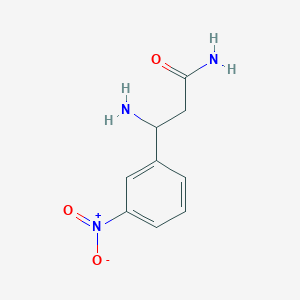
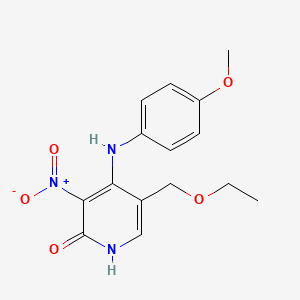

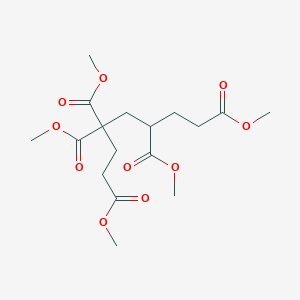


![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)

